6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine
CAS No.: 639782-44-8
Cat. No.: VC2225647
Molecular Formula: C5H8N4S
Molecular Weight: 156.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 639782-44-8 |
|---|---|
| Molecular Formula | C5H8N4S |
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine |
| Standard InChI | InChI=1S/C5H8N4S/c6-4-7-8-5-9(4)2-1-3-10-5/h1-3H2,(H2,6,7) |
| Standard InChI Key | GLAHJFGEMLNJEJ-UHFFFAOYSA-N |
| SMILES | C1CN2C(=NN=C2SC1)N |
| Canonical SMILES | C1CN2C(=NN=C2SC1)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine features a bicyclic structure comprised of a 1,2,4-triazole ring fused with a 1,3-thiazine ring. The compound contains an amine functional group at the 3-position of the triazole ring, which contributes significantly to its chemical reactivity and potential biological interactions. The thiazine portion contains a sulfur atom within a six-membered ring, while the triazole component contains three nitrogen atoms in a five-membered ring, creating a nitrogen-rich heterocyclic system.
The structural formula can be represented in various notations, including:
Physical and Chemical Properties
The physical and chemical properties of 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine are crucial for understanding its behavior in various applications and environments. The compound has a molecular weight of 156.21 g/mol, making it a relatively small molecule which may contribute to favorable pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Weight | 156.21 g/mol |
| CAS Number | 639782-44-8 |
| PubChem Compound ID | 11182744 |
| Physical State | Solid (at standard conditions) |
| Exact Mass | 156.0470 Da |
As a heterocyclic compound containing multiple nitrogen atoms and a sulfur atom, this molecule is expected to exhibit specific reactivity patterns characteristic of both triazole and thiazine ring systems. The amine group at the 3-position likely contributes to the compound's hydrogen bonding capabilities and potential interactions with biological targets. These properties make it a subject of interest in medicinal chemistry research, particularly in the development of pharmacologically active agents.
Synthesis Pathways
Common Synthetic Methods
The synthesis of 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine and related compounds typically involves specific reagents and conditions to form the fused ring system. One common approach involves the condensation of appropriate precursors, such as 3-aryl-4-amino-5-mercapto-1,2,4-triazoles, with aldehydes or other reactive compounds. This synthetic route allows for the controlled formation of the desired heterocyclic structure.
A general synthetic pathway can be outlined as follows:
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Preparation of 4-amino-1,2,4-triazole-3-thiol derivatives
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Reaction with appropriate cyclizing agents to form the thiazine ring
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Modification of functional groups to obtain the target compound
Similar compounds in the triazolothiazine class have been synthesized through reactions between Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides, yielding triazolothiadiazinium bromides . These reactions typically occur under mild conditions in refluxing ethanol, often with the addition of a base catalyst such as triethylamine .
Alternative Synthesis Approaches
Alternative approaches to synthesizing triazolothiazine derivatives have also been documented in the literature. One method involves the reaction of 4-amino-5H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in refluxing ethanol or dioxane with triethylamine as a catalyst . This approach yields 7-substituted-7H- triazolo[3,4-b][1,3,] thiadiazines with various substituents.
Another synthetic route involves:
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Treatment of 4-amino-5H-1,2,4-triazole-3-thiols with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol
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Hydrolysis of the resulting esters using lithium hydroxide
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Formation of amides through reaction with substituted amines
For compounds specifically in the triazolothiazine class like 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine, reactions between 4-amino-5H-1,2,4-triazole-5-thione and α-bromoketones in anhydrous ethanol under reflux conditions have been reported to afford the desired heterocyclic structures . These varied synthetic approaches provide flexibility in preparing compounds with specific substitution patterns and functional groups, allowing researchers to tailor the properties of the resulting molecules for specific applications.
Pharmacological Activities
Some specific derivatives have shown notable activity against Candida species, with potencies comparable to conventional antifungal medications such as ketoconazole . Others have demonstrated cytotoxic effects against cancer cell lines while maintaining selectivity over normal cells, indicating their potential as anticancer agents .
Structure-Activity Relationships
The pharmacological activities of triazolothiadiazine derivatives are significantly influenced by their structural features. Various modifications to the basic structure can enhance or alter the biological activity profile. For compounds similar to 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine, several structure-activity relationships have been observed:
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The presence of specific substituents on the thiazine ring can significantly affect antimicrobial activity
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Aryl substituents often enhance anticancer properties
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The configuration (cis or trans) of hydrogen atoms in the thiazine ring can influence biological activity
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The primary amine group at the triazole ring may contribute to binding interactions with biological targets
For example, compounds with 4-methoxyphenyl substituents have demonstrated enhanced antibacterial activity against multiple bacterial strains . Similarly, compounds with 4-(methoxybenzyl)piperazine substituents have shown potent cytotoxic effects against MCF-7 cancer cells .
The mechanism of action for many of these compounds appears to involve interaction with specific biological targets. Some derivatives have been shown to prevent tubulin polymerization and disrupt microtubule networks, suggesting a potential mechanism for their anticancer activities . Others exhibit inhibitory effects on enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may contribute to their biological properties .
Research Applications
Current Research Focus
Current research on 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine and related triazolothiazine derivatives focuses on several key areas that leverage their unique structural and pharmacological properties. The primary research applications include:
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Medicinal Chemistry: Development of new potential therapeutic agents based on the triazolothiazine scaffold, particularly focusing on antimicrobial, anticancer, and anti-inflammatory applications .
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Structural Characterization: Investigation of the structural features of these compounds using techniques such as X-ray crystallography to better understand their three-dimensional arrangement and potential binding modes with biological targets .
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Synthetic Methodology: Development and optimization of synthetic routes to access diverse triazolothiazine derivatives with specific substitution patterns that might enhance biological activity .
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Pharmacological Screening: Evaluation of the biological activities of these compounds against various targets, including microorganisms, cancer cell lines, and enzyme systems .
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Structure-Activity Relationship Studies: Analysis of how structural modifications affect biological activity, providing insights for the rational design of more potent derivatives .
The compound is primarily available for research purposes, and studies indicate ongoing efforts to optimize its pharmacological properties and explore new applications.
Pharmacokinetic Properties
ADME Characteristics
Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine is crucial for evaluating its potential as a drug candidate. While specific ADME data for this exact compound is limited in the search results, pharmacokinetic studies have been conducted on related triazolothiazine derivatives .
These studies aim to investigate the following parameters:
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Absorption: How efficiently the compound enters the bloodstream after administration
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Distribution: How the compound is transported throughout the body
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Metabolism: How the compound is transformed by the body's enzymes
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Excretion: How the compound is eliminated from the body
For related compounds, ADME analysis has been used to identify promising candidates for further investigation . The relatively small molecular size of 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine (156.21 g/mol) may contribute to favorable absorption properties, as smaller molecules typically have better membrane permeability.
The presence of both hydrophilic (amine group) and hydrophobic (thiazine ring) components in the structure suggests a balanced lipophilicity profile, which could influence its distribution characteristics. This balance is important for achieving optimal pharmacokinetic properties in potential drug candidates.
Bioavailability Considerations
Bioavailability—the fraction of an administered dose that reaches systemic circulation—is a critical factor in determining the efficacy of a potential therapeutic agent. For 6,7-Dihydro-5H- triazolo[3,4-b] thiazin-3-ylamine and similar compounds, several structural features may influence bioavailability:
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The heterocyclic nature of the compound may affect its solubility and permeability across biological membranes
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The presence of hydrogen bond donors and acceptors (such as the amine group and nitrogen atoms in the triazole ring) can influence interactions with biological systems
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The relatively small molecular weight may facilitate oral absorption
Pharmacokinetic studies on related compounds have focused on enhancing their bioavailability through various modifications. This emphasis reflects the importance of optimizing ADME properties in the development of effective therapeutic agents based on the triazolothiazine scaffold.
Analysis of physicochemical properties and pharmacokinetic parameters using ADME has allowed researchers to identify promising synthesized compounds and select more optimal candidates for further investigation . This approach is valuable for streamlining the drug development process and focusing resources on compounds with the greatest potential for clinical success.
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